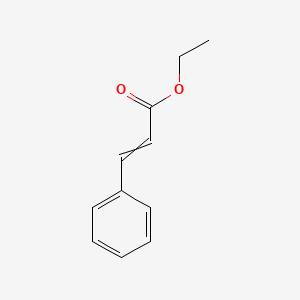

Ethyl 3-phenylprop-2-enoate

描述

Ethyl 3-phenylprop-2-enoate (CAS 103-36-6), commonly known as ethyl cinnamate or ethyl (E)-3-phenylprop-2-enoate, is an α,β-unsaturated ester derived from cinnamic acid. Its IUPAC name reflects the trans (E) configuration of the double bond between the β-carbon and the phenyl group. The molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol . Key identifiers include:

- SMILES: CCOC(=O)C=CC1=CC=CC=C1

- PubChem CID: 637758

- InChI Key: KBEBGUQPQBELIU-CMDGGOBGSA-N

This compound is widely used in flavor and fragrance industries due to its sweet, balsamic aroma. Its conjugated double bond system confers unique electronic properties, influencing reactivity and intermolecular interactions .

属性

IUPAC Name |

ethyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEBGUQPQBELIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022520 | |

| Record name | Ethyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-36-6 | |

| Record name | Ethyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 3-phenylprop-2-enoate is typically synthesized through the esterification of cinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process includes the distillation of the product to achieve high purity levels. The reaction conditions are carefully controlled to prevent polymerization and degradation of the product .

化学反应分析

Types of Reactions: Ethyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to cinnamic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield ethyl 3-phenylpropanoate using hydrogen gas in the presence of a palladium catalyst.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Cinnamic acid.

Reduction: Ethyl 3-phenylpropanoate.

Substitution: Various substituted cinnamates depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₂O₂

- Molecular Weight : 176.21 g/mol

- IUPAC Name : Ethyl 3-phenylprop-2-enoate

The compound features a phenyl group attached to a prop-2-enoate backbone, which contributes to its reactivity and functional properties.

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules : It acts as a precursor for the synthesis of various derivatives, including amino acids and other biologically active compounds.

| Reaction Type | Product Formed | Notes |

|---|---|---|

| Reduction | Ethyl 3-amino-3-phenylprop-2-enoate | Used in medicinal chemistry |

| Substitution | Various substituted derivatives | Dependent on nucleophiles used |

Biological Research

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Activity : Studies suggest that it may inhibit specific enzymes or receptors involved in microbial growth.

- Anticancer Properties : Preliminary findings indicate its potential in cancer therapy by targeting cancer cell metabolism.

Case Study: Anticancer Activity

A study investigated the interaction of this compound with cancer cell lines, revealing that it could induce apoptosis through mitochondrial pathways, highlighting its significance in drug development .

Industrial Applications

This compound is widely used in the fragrance and flavor industry:

- Fragrance Production : It is incorporated into perfumes and cosmetic products due to its pleasant aroma, described as sweet and fruity.

| Application Area | Description |

|---|---|

| Perfumes | Used in formulations for floral and fruity scents |

| Food Industry | Approved as a flavoring agent by the FDA |

Tissue Clearing Techniques

Recent advancements have introduced this compound as a solvent for tissue clearing in biological imaging:

- Nontoxic Clearing Agent : It is recognized for its low toxicity and effectiveness in clearing mammalian tissues for imaging purposes.

Methodology

The clearing process involves:

- Dehydration using ethanol.

- Lipid extraction with this compound to match the refractive index of tissues.

This method significantly reduces the time required for tissue preparation from approximately 16 hours to just 4 hours .

作用机制

The mechanism by which ethyl 3-phenylprop-2-enoate exerts its effects involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. In anti-inflammatory applications, it inhibits the activity of enzymes such as cyclooxygenase, reducing the production of pro-inflammatory mediators.

相似化合物的比较

Structural Analogs: Saturated vs. Unsaturated Esters

Ethyl 3-phenylpropanoate (saturated analog):

- Structure : Lacks the double bond (C=C), making the substituent an electron-donating alkyl group.

- Reactivity : Reacts with electrophiles (e.g., nitration, halogenation) to yield ortho/para-substituted arenes due to the activating effect of the alkyl group.

Ethyl 3-phenylprop-2-enoate (unsaturated):

- Structure : The conjugated double bond creates an electron-withdrawing effect via resonance, deactivating the aromatic ring.

- Reactivity : Electrophilic substitution occurs at the meta position due to the electron-deficient nature of the substituent .

| Property | Ethyl 3-phenylpropanoate | This compound |

|---|---|---|

| Substituent Type | Electron-donating | Electron-withdrawing |

| Electrophilic Substitution | Ortho/para | Meta |

| Conjugation | Absent | Present (C=C and ester) |

Ester Group Variations

Alkyl chain modifications in cinnamate esters influence volatility, solubility, and industrial applications:

Applications: Potentially used in longer-lasting fragrances due to reduced volatility compared to ethyl ester .

Phenylthis compound (CAS 103-53-7): Structure: Benzyl group in the ester (C₆H₅CH₂CH₂O−). Applications: Acts as a fixative in perfumes, enhancing scent longevity due to low volatility .

Citronellyl cinnamate (CAS 61792-05-4): Structure: Terpene-derived ester (3,7-dimethyl-6-octen-1-yl group). Applications: Used in floral fragrances for its stability and non-irritating properties .

| Compound | Molecular Weight (g/mol) | Key Application |

|---|---|---|

| This compound | 176.21 | Food flavoring, perfumes |

| n-Propyl 3-phenylprop-2-enoate | ~190 | Fragrance fixative |

| Phenylethyl cinnamate | 252.30 | Perfume fixative |

| Citronellyl cinnamate | 286.40 | Cosmetic formulations |

Substituent Modifications on the Aromatic Ring

Ethyl 3-(furan-2-yl)prop-2-enoate (CAS 623-20-1): Structure: Replaces phenyl with furan (oxygen-containing heterocycle). Electronic Effects: The electron-rich furan increases reactivity toward electrophiles compared to the phenyl group. Applications: Potential use in pharmaceuticals or agrochemicals due to heterocyclic bioactivity .

Reactivity: Fluorine’s electron-withdrawing nature further deactivates the ring, altering regioselectivity in reactions .

生物活性

Ethyl 3-phenylprop-2-enoate, also known as ethyl cinnamate, is an organic compound with significant biological activity and applications in various fields including chemistry, biology, and medicine. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHO and is characterized by a phenyl group attached to a prop-2-enoate backbone. It is typically synthesized through the esterification of cinnamic acid with ethanol in the presence of an acid catalyst like sulfuric acid.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Research indicates that this compound can disrupt microbial cell membranes, leading to cell lysis. Its antimicrobial efficacy has been demonstrated against various bacterial strains.

- Anti-inflammatory Effects : this compound has been shown to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory diseases .

- Cell Signaling Modulation : The compound is involved in studies of metabolic pathways and cellular signaling, indicating its role in modulating enzyme activity.

The biological effects of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Action : The disruption of microbial cell membranes is a primary mechanism through which this compound exerts its antimicrobial effects.

- Inhibition of Enzymatic Activity : By inhibiting COX enzymes, it decreases the synthesis of inflammatory mediators such as prostaglandins, contributing to its anti-inflammatory properties.

- Reactivity with Biological Molecules : The compound can undergo nucleophilic substitution reactions, which may affect its interactions with biomolecules and influence its biological activity.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

Comparative Analysis with Similar Compounds

This compound can be compared with other cinnamate esters:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl Cinnamate | Methyl group instead of ethyl | Different aroma profile; slightly lower solubility |

| Benzyl Cinnamate | Benzyl group | More hydrophobic; altered fragrance |

| Ethyl Cinnamate | Ethoxy group | Balanced solubility; specific aroma profile |

常见问题

Q. How can researchers validate forcefield parameters for molecular dynamics simulations of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。